

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodopyrazole

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Compound of Interest

Compound Name: 4-Iodopyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-iodopyrazole**, a key building block in medicinal chemistry and organic synthesis. Its utility in the development of targeted therapies, such as c-Met inhibitors, underscores its significance in modern drug discovery.^[1] This document details various synthetic methodologies, experimental protocols, and in-depth characterization data.

Synthesis of 4-Iodopyrazole

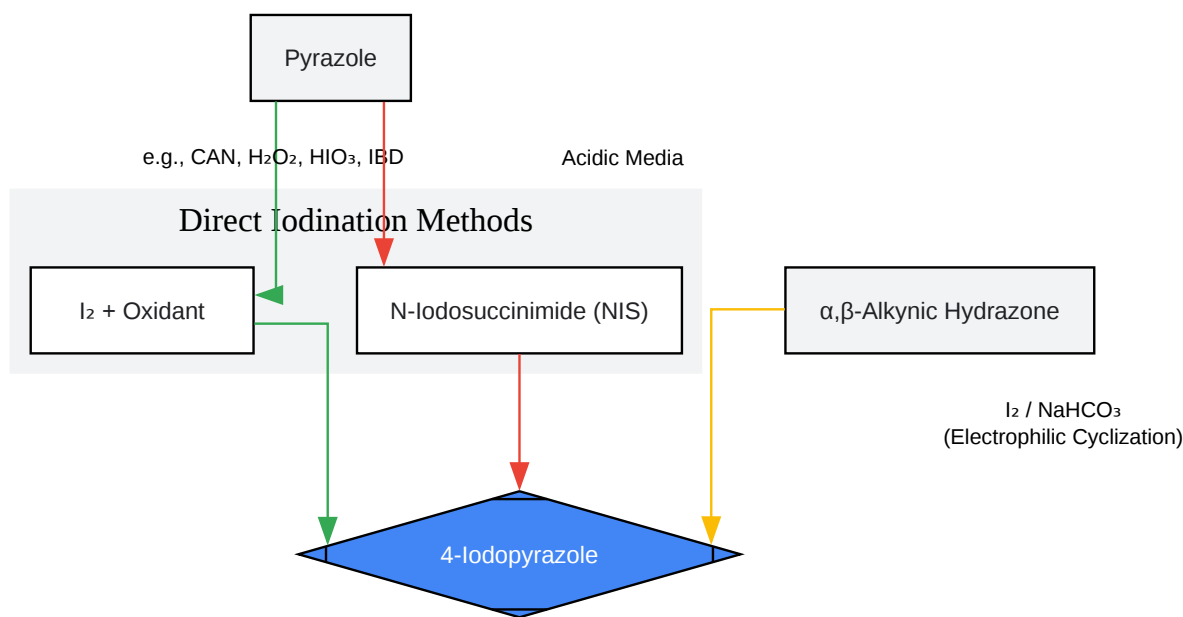
The selective introduction of an iodine atom at the C4 position of the pyrazole ring is a crucial transformation. Several methods have been developed, ranging from classical electrophilic iodination to modern catalytic systems. The choice of method often depends on the substrate's reactivity, desired scale, and environmental considerations.

Common Synthetic Routes:

- **Direct Iodination with Iodine and an Oxidant:** This is the most common approach. An oxidizing agent is used to generate a more electrophilic iodine species (I⁺) in situ, which then attacks the electron-rich pyrazole ring.
- **Using N-Iodosuccinimide (NIS):** NIS is a mild and convenient source of electrophilic iodine, often used under acidic conditions.

- Electrophilic Cyclization: This method involves the cyclization of suitably functionalized acyclic precursors, such as α,β -alkynic hydrazones, in the presence of molecular iodine.[2]

A summary of various synthetic approaches is presented below.



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Figure 1: Key synthetic pathways to **4-iodopyrazole**.

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: Iodination using Ceric Ammonium Nitrate (CAN) and Iodine

This method is effective for the regioselective iodination of pyrazoles, including those with electron-withdrawing groups.[3][4]

- Procedure:
 - A solution of the starting pyrazole (1.0 mmol), ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg), and elemental iodine (1.3 mmol, 330 mg) in acetonitrile (MeCN, 6 mL) is refluxed

overnight.[3]

- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- After completion, the solvent is removed under reduced pressure (in vacuo).
- The residue is dissolved in dichloromethane (DCM, 15 mL) and washed with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$, 5 mL) to quench excess iodine, followed by water (10 mL).
- The organic layer is separated, dried over anhydrous sodium sulfate (Na_2SO_4), and filtered.
- The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is suitable for substrates that may be sensitive to stronger oxidizing conditions.

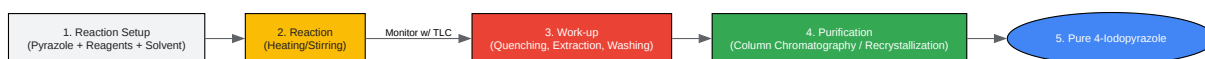
- Procedure:
 - To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), a solution of N-iodosuccinimide (NIS) (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA, 1 mL) is added.
 - The resulting mixture is heated at 80 °C overnight.
 - The solution is cooled to room temperature and diluted with DCM (60 mL).
 - The mixture is washed sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (2 x 5 mL) and saturated aqueous sodium bicarbonate (NaHCO_3 , 3 x 5 mL).
 - The organic layer is separated, dried over Na_2SO_4 , and the solvent is removed in vacuo.
 - The product is purified by column chromatography.

Protocol 3: Green Iodination using Iodine and Hydrogen Peroxide

This environmentally benign method uses water as the solvent and generates water as the only by-product.

- Procedure:
 - A mixture of the pyrazole, iodine (0.5 equivalents), and hydrogen peroxide (0.6 equivalents) is stirred in water.
 - The reaction is monitored by TLC until the starting material is consumed.
 - Upon completion, the product is isolated by filtration or extraction, depending on its physical state.

The general laboratory workflow for synthesis and purification is illustrated below.



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Figure 2: General experimental workflow for synthesis and purification.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-iodopyrazole**. The primary techniques include spectroscopy and crystallography.

3.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-iodopyrazole** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₃ IN ₂	
Molecular Weight	193.97 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	108-110 °C	
Water Solubility	Soluble	
pKa	12.99 ± 0.50 (Predicted)	
LogP	1.7	

3.2. Spectroscopic Characterization

Spectroscopic data provides detailed information about the molecular structure.

Technique	Observed Data / Peaks
¹ H NMR	The spectrum shows two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyrazole ring.
¹³ C NMR	The spectrum typically shows three distinct signals. The carbon atom bonded to iodine (C4) is shielded and appears at a lower chemical shift, while the C3 and C5 carbons appear further downfield.
Infrared (IR)	The IR spectrum displays characteristic bands for N-H stretching (broad, ~3100-3300 cm ⁻¹) and C=C/C=N stretching within the pyrazole ring.
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M ⁺) confirming the molecular weight.

3.3. Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information. The crystal structure of 4-iodo-1H-pyrazole has been reported, completing the crystallographic data for the 4-halogenated-1H-pyrazole series.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Cmme
a (Å)	6.9383 (6)
b (Å)	5.5231 (5)
c (Å)	13.077 (2)
V (Å ³)	501.13 (8)
Dcalc (g cm ⁻³)	2.571
Data obtained at 172 K.	

Unlike the chloro and bromo analogs which form trimeric hydrogen-bonding motifs, **4-iodopyrazole** forms a catemeric (chain-like) H-bonded motif.

Conclusion

4-Iodopyrazole is a versatile and valuable intermediate in organic synthesis, particularly for the construction of pharmacologically active molecules. This guide has detailed several reliable synthetic protocols, from classic oxidative iodination to greener alternatives, providing researchers with a range of options for its preparation. The comprehensive characterization data, including physical properties, detailed spectroscopic signatures, and crystallographic information, serves as a crucial reference for confirming the successful synthesis and purity of this important compound.

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